molecular formula C11H16O3 B8698466 (5-methylfuran-2-yl)-(oxan-4-yl)methanol

(5-methylfuran-2-yl)-(oxan-4-yl)methanol

Cat. No.: B8698466
M. Wt: 196.24 g/mol
InChI Key: DZJGYHGOKFONIL-UHFFFAOYSA-N
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Description

(5-methylfuran-2-yl)-(oxan-4-yl)methanol is an organic compound that features a furan ring substituted with a methyl group and a tetrahydropyran ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylfuran-2-yl)-(oxan-4-yl)methanol can be achieved through several methods. One common approach involves the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles . This method is efficient and selective, producing the desired compound along with other furan-based derivatives.

Industrial Production Methods

Industrial production of this compound typically involves the use of renewable feedstocks such as biomass-derived 5-hydroxymethylfurfural. The process includes catalytic hydrogenation and hydrodeoxygenation reactions, which are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-methylfuran-2-yl)-(oxan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

Major products formed from these reactions include furan-based primary, secondary, and tertiary amines, as well as other N-, O-, and S-containing heterocycles .

Scientific Research Applications

(5-methylfuran-2-yl)-(oxan-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methylfuran-2-yl)-(oxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-methylfuran-2-yl)-(oxan-4-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its combination of the furan and tetrahydropyran rings, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(5-methylfuran-2-yl)-(oxan-4-yl)methanol

InChI

InChI=1S/C11H16O3/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11-12H,4-7H2,1H3

InChI Key

DZJGYHGOKFONIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2CCOCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.0 ml (30 mmol, 1.5 eq) of a 2.5 M solution of n-butyllithium in hexane were added dropwise to a solution of 2.46 g (30 mmol, 1.5 eq) of 2-methylfuran in 50 ml of tetrahydrofuran cooled to −70° C. The reaction medium was stirred and allowed to return to ambient temperature for 2 hours. The reaction medium was cooled to −70° C. and then 2.28 g (20 mmol, 1 eq) of tetrahydro-2H-pyran-4-carbaldehyde were added. The reaction medium was stirred at ambient temperature for 2 hours. The reaction medium was treated with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic phases were combined, washed with a saturated sodium chloride solution and evaporated. 4.43 g of (5-methylfuran-2-yl)-(tetrahydropyran-4-yl)methanol were obtained. Yield=100%.
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